REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].Cl[C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9]>[OH-].[Na+]>[CH2:11]([O:10][C:8]([N:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2])=[O:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)O
|
Name
|
2-N
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
4-N
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
51.3 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 1 hour while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added alternately and portionwise over a period of 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
being held below 5° C
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with two 300 ml portions of diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with three 300 ml portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N(C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |